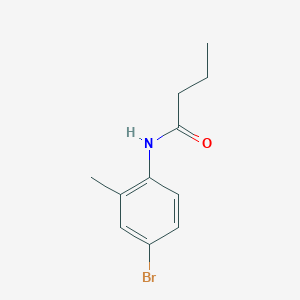

N-(4-bromo-2-methylphenyl)butanamide

Description

Properties

CAS No. |

363620-48-8 |

|---|---|

Molecular Formula |

C11H14BrNO |

Molecular Weight |

256.14 g/mol |

IUPAC Name |

N-(4-bromo-2-methylphenyl)butanamide |

InChI |

InChI=1S/C11H14BrNO/c1-3-4-11(14)13-10-6-5-9(12)7-8(10)2/h5-7H,3-4H2,1-2H3,(H,13,14) |

InChI Key |

VNFVDNLBMXFDKH-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=C(C=C(C=C1)Br)C |

Canonical SMILES |

CCCC(=O)NC1=C(C=C(C=C1)Br)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of N 4 Bromo 2 Methylphenyl Butanamide

Established Synthetic Routes to N-(4-bromo-2-methylphenyl)butanamide

The most common and established synthesis of this compound is a two-step process. It begins with the acylation of an aniline (B41778) derivative, followed by a regioselective bromination of the aromatic ring.

Acylation of 2-methylaniline with Butyryl Chloride to Form N-butyryl-2-methylaniline

The initial step involves the formation of an amide bond through the reaction of 2-methylaniline with butyryl chloride. wikipedia.orgmanavchem.com This reaction is a classic example of nucleophilic acyl substitution. The nitrogen atom of the 2-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of butyryl chloride. manavchem.com This process is often carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrochloric acid (HCl) that is liberated during the reaction. The use of phase transfer catalysts can facilitate the reaction, leading to high yields in a shorter time frame. This acylation effectively protects the amino group and forms the intermediate, N-(2-methylphenyl)butanamide, also known as N-butyryl-2-methylaniline. libretexts.org

Regioselective Bromination of N-butyryl-2-methylaniline to Yield this compound

The second step is an electrophilic aromatic substitution reaction to introduce a bromine atom onto the phenyl ring of N-butyryl-2-methylaniline. The directing effects of the existing substituents—the ortho-methyl group (-CH₃) and the ortho-acylamino group (-NHCOCH₂CH₂CH₃)—are crucial for the regioselectivity of this reaction. Both the methyl group and the acylamino group are activating and ortho-, para-directing. rsc.org However, the acylamino group is a stronger activating group, and its directing effect dominates. The position para to the acylamino group is the most electronically enriched and sterically accessible site for the incoming electrophile (Br⁺). The ortho position to the acylamino group is sterically hindered by the bulky butanamide side chain. Consequently, bromination occurs almost exclusively at the para-position relative to the acylamino group, which is also the position para to the methyl group, yielding this compound.

The conditions for the bromination step can be optimized to ensure high yield and purity. One common method involves using elemental bromine in acetic acid at temperatures ranging from 10–80°C, which typically results in high conversion within a few hours. To mitigate the risks associated with handling elemental bromine, alternative brominating systems have been developed. A notable example is the in-situ generation of bromine from hydrobromic acid (HBr) using hydrogen peroxide (H₂O₂) as an oxidant. researchgate.net This method allows for controlled bromination and can produce yields between 88–92%. Another widely used reagent for regioselective bromination is N-bromosuccinimide (NBS), often used in solvents like acetonitrile, which can also afford high para-selectivity. nih.gov

| Bromination Method | Reagents | Solvent | Temperature (°C) | Yield | Reference |

| Elemental Bromine | Br₂ (1–1.05 equiv.) | Acetic Acid | 10–80 | 95–99% | |

| In-situ Generation | HBr (0.45–0.95 equiv.), H₂O₂ (1.2–2.0 equiv.) | Acetic Acid/Water | 30–50 | 88–92% | |

| NBS Bromination | N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp | High | nih.gov |

General Principles of Amide Formation Applied to the Synthesis of N-substituted Butanamides

The synthesis of N-substituted butanamides, such as this compound, is governed by the fundamental principles of amide formation. perlego.com The most direct laboratory method involves the reaction of a primary or secondary amine with a carboxylic acid derivative, most commonly an acyl chloride or an acid anhydride. libretexts.org This reaction proceeds via a nucleophilic acyl substitution mechanism. perlego.com

The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. The lone pair of electrons on the nitrogen atom of the amine initiates a nucleophilic attack on this carbonyl carbon. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. libretexts.org A final deprotonation step, often facilitated by a base or another molecule of the amine, yields the stable amide product and a protonated amine or salt. lumenlearning.com While direct reaction between a carboxylic acid and an amine is possible, it requires high temperatures to dehydrate the initial ammonium (B1175870) carboxylate salt that forms. lumenlearning.comnumberanalytics.com

Bromination Strategies for Substituted Aromatic Systems in Butanamide Derivatives

The introduction of a bromine atom onto a substituted aromatic ring within a butanamide derivative is a key synthetic transformation achieved through electrophilic aromatic substitution. nih.gov The success and regioselectivity of this reaction depend heavily on the nature of the substituents already present on the ring and the choice of brominating agent. rsc.orgresearchgate.net

In the case of N-butyryl-2-methylaniline, the aromatic ring is activated by two electron-donating groups: the acylamino group and the methyl group. Both are ortho-, para-directors. rsc.org The acylamino group is a powerful activating group, strongly directing the substitution to its para position. The methyl group further reinforces this directing effect. This strong directing influence ensures a high degree of regioselectivity. nih.gov

Various brominating agents can be employed, each with specific advantages:

Molecular Bromine (Br₂) : Often used with a Lewis acid catalyst for less activated rings, but for highly activated rings like anilides, the reaction can proceed without a catalyst, often in a solvent like acetic acid.

N-Bromosuccinimide (NBS) : A milder and more selective brominating agent than Br₂. It is particularly effective for achieving monobromination of activated aromatic rings and is handled more safely. nih.govnih.gov

Hydrobromic Acid/Hydrogen Peroxide (HBr/H₂O₂) : This system provides a greener alternative by generating Br₂ in situ, which allows for better control and reduces the need to handle corrosive liquid bromine. researchgate.net

Copper(II) Bromide (CuBr₂) : Can be used for the direct bromination of unprotected anilines, often in an ionic liquid, providing high yields and para-selectivity under mild conditions. beilstein-journals.org

| Strategy | Brominating Agent | Typical Substrate | Key Advantage | Reference |

| Direct Bromination | Br₂ in Acetic Acid | Activated rings (e.g., anilides, phenols) | High reactivity and conversion | |

| Mild Bromination | N-Bromosuccinimide (NBS) | Activated aromatic compounds | High regioselectivity, safer handling | nih.govnih.gov |

| In-situ Generation | HBr / H₂O₂ | Aromatic and heteroaromatic rings | Greener, controlled reaction | researchgate.net |

| Halogenation with Metal Halides | CuBr₂ in Ionic Liquid | Unprotected anilines | High para-selectivity, mild conditions | beilstein-journals.org |

Palladium-Catalyzed Reactions Involving this compound and Related Brominated Anilides

The bromine atom on the this compound molecule makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. nih.govmdpi.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling : This reaction couples the aryl bromide with an organoboron compound (like a boronic acid) to form a new C-C bond. For instance, this compound could be reacted with various arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to synthesize more complex biaryl structures. nih.govmdpi.com

Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the aryl bromide with an amine. This would allow for the introduction of a new amino group at the 4-position of the phenyl ring. beilstein-journals.org The reaction typically uses a palladium catalyst in combination with a specialized phosphine (B1218219) ligand, such as Xantphos, and a base like cesium carbonate. beilstein-journals.org

Heck Reaction : This reaction forms a C-C bond by coupling the aryl bromide with an alkene. It provides a method for vinylation of the aromatic ring.

Sonogashira Coupling : This reaction couples the aryl bromide with a terminal alkyne to form a C-C bond, leading to the synthesis of aryl alkynes. nih.gov

Carbonylation : The aryl bromide can undergo carbonylation, where a carbonyl group (CO) is inserted. Using a palladium catalyst, this compound can be reacted with carbon monoxide and a nucleophile (like an alcohol or an amine) to produce esters or amides, respectively. nih.gov

These palladium-catalyzed reactions significantly enhance the synthetic utility of this compound, allowing it to serve as a building block for a diverse range of more complex molecules. nih.gov

Chemical Reactivity and Derivatization Studies of N 4 Bromo 2 Methylphenyl Butanamide

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom attached to the phenyl ring is a key site for functionalization. Although aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, under appropriate conditions, the bromine atom on N-(4-bromo-2-methylphenyl)butanamide can be displaced by various nucleophiles. These reactions typically require a polar aprotic solvent and elevated temperatures to proceed.

Displacement of Bromine by Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

Research has demonstrated that the bromine atom can be substituted by nitrogen and sulfur-based nucleophiles. For instance, reaction with sodium azide (B81097) in a solvent like dimethylformamide (DMF) introduces an azido (B1232118) group, yielding N-(4-azido-2-methylphenyl)butanamide. Similarly, thiols or their corresponding salts, such as sodium thiomethoxide (NaSMe), can be used to replace the bromine with a thioether group. These transformations are crucial for building more complex molecular architectures. While reactions with amines and alkoxides are mechanistically plausible, specific examples for this substrate are less commonly detailed in readily available literature. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction with aryl boronic acids, also represent a powerful method for replacing the bromine atom with a wide variety of carbon-based substituents.

| Nucleophile | Reagent Example | Solvent | Conditions | Product |

|---|---|---|---|---|

| Azide | Sodium Azide (NaN₃) | DMF | 80°C | N-(4-azido-2-methylphenyl)butanamide |

| Thiolate | Sodium Thiomethoxide (NaSMe) | DMF | 80°C | N-(4-(methylthio)-2-methylphenyl)butanamide |

Transformations of the Butanamide Moiety

The butanamide side chain offers another reactive handle for chemical modification, including cleavage, reduction, and oxidation.

Hydrolysis of the Amide Linkage under Acidic or Basic Conditions

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions. This reaction breaks the amide linkage to yield a carboxylic acid and an amine. For example, refluxing the compound in an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), typically in the presence of a co-solvent like ethanol (B145695), results in the formation of 4-bromo-2-methylaniline (B145978) and butanoic acid.

| Condition | Reagents | Reaction Environment | Products |

|---|---|---|---|

| Acidic | Concentrated HCl or H₂SO₄ | Reflux in aqueous ethanol (6-12 hours) | 4-bromo-2-methylaniline and Butanoic acid |

Reduction Reactions of the Amide Carbonyl Group

The carbonyl group within the butanamide moiety can be completely reduced to a methylene (B1212753) group (-CH₂-). This transformation converts the amide into a secondary amine. Powerful reducing agents are required for this reaction, with lithium aluminum hydride (LiAlH₄) being the most common choice. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under reflux conditions. This process yields N-(4-bromo-2-methylphenyl)butan-1-amine. Based on analogous amide reductions, this reaction is expected to proceed with high yield.

| Reducing Agent | Solvent | Conditions | Product | Expected Yield |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF | Reflux | N-(4-bromo-2-methylphenyl)butan-1-amine | >90% |

Oxidative Transformations of the Butanamide Chain

Oxidative transformations targeting the aliphatic butanamide chain of this compound are not widely reported in the chemical literature. The butanamide chain is generally stable to oxidation under typical conditions. However, other parts of the molecule are more susceptible to oxidation. For instance, the methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium at elevated temperatures, leading to the formation of 4-bromo-2-carboxyphenylbutanamide. This highlights the differential reactivity within the molecule, but it is a transformation of the phenyl substituent, not the butanamide chain itself.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The benzene (B151609) ring of this compound is substituted with three groups: a bromo group, a methyl group, and a butanamido group. These substituents influence the rate and position of any subsequent electrophilic aromatic substitution reactions.

The directing effects of the existing substituents are as follows:

Butanamido group (-NHCOC₃H₇): This is an ortho-, para-directing and activating group. The lone pair on the nitrogen atom can donate electron density to the ring, stabilizing the arenium ion intermediate formed during substitution at the ortho and para positions.

Methyl group (-CH₃): This is an ortho-, para-directing and activating group due to hyperconjugation and weak inductive effects.

In this compound, the positions ortho to the butanamido group are position 6 and the methyl-substituted position 2. The position para to the butanamido group is occupied by the bromine atom. The positions ortho to the methyl group are position 3 and the amide-substituted position 1, while the para position is occupied by bromine. The bromine atom directs to positions 3 and 5 (ortho) and position 1 (para).

Considering these effects collectively, the most activated positions for electrophilic attack are positions 3 and 5, which are ortho to the bromine and meta to the other two groups. Steric hindrance from the existing ortho-methyl group may also influence the regioselectivity of incoming electrophiles. The synthesis of the title compound itself, through the bromination of N-(2-methylphenyl)butanamide, demonstrates that the incoming bromine is directed to the para position relative to the strongly activating butanamido group. For further substitution on this compound, an incoming electrophile (e.g., NO₂⁺ in nitration) would likely substitute at position 5, which is ortho to the bromo group and meta to the methyl and butanamido groups, balancing electronic and steric influences.

Derivatization Strategies for Structural Modification and Functionalization

The molecular structure of this compound, featuring a bromine atom, a methyl group, and an amide linkage, presents multiple sites for chemical modification. Derivatization of this compound is a key strategy for altering its physicochemical properties and for synthesizing new, more complex molecules. These modifications can be broadly categorized into two main approaches: functionalization of the aromatic phenyl ring and alteration of the butanamide side chain. Such derivatization is crucial for exploring its potential in various applications by enabling the creation of a library of related compounds with diverse functionalities.

Introduction of Additional Functionalities onto the Phenyl Ring

The phenyl ring of this compound is amenable to several types of chemical transformations, primarily targeting the bromine and methyl substituents. These reactions allow for the introduction of new functional groups that can significantly alter the molecule's electronic and steric properties.

Key derivatization reactions on the phenyl ring include:

Nucleophilic Aromatic Substitution: The bromine atom at the para-position is a suitable leaving group for nucleophilic substitution reactions under specific conditions. For instance, reacting this compound with sodium azide (NaN₃) can replace the bromine atom with an azido group, yielding N-(4-azido-2-methylphenyl)butanamide. This introduces a versatile functional group that can undergo further reactions like cycloadditions or reduction to an amine.

Oxidation of the Methyl Group: The ortho-methyl group can be oxidized to a carboxylic acid group. This transformation is typically achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in an acidic aqueous medium at elevated temperatures (80–100°C). The resulting product, 4-bromo-2-carboxyphenylbutanamide, introduces a new acidic site for further derivatization, such as esterification or amidation.

Cross-Coupling Reactions: The carbon-bromine bond is an ideal handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of a wide array of substituents (e.g., alkyl, aryl, vinyl, or alkynyl groups) to the phenyl ring.

| Reaction Type | Reagent(s) | Position of Modification | Product | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Sodium azide (NaN₃) | C4 (Bromo group) | N-(4-azido-2-methylphenyl)butanamide | |

| Oxidation | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) in acidic medium | C2 (Methyl group) | 4-bromo-2-carboxyphenylbutanamide |

Modifications of the Butanamide Side Chain

The butanamide side chain offers another avenue for structural modification, primarily through reactions involving the amide bond itself.

Hydrolysis of the Amide Bond: The most direct modification of the butanamide side chain is the hydrolysis of the amide linkage. This reaction, typically carried out under acidic or basic conditions, cleaves the molecule into two separate components: 4-bromo-2-methylaniline and butanoic acid. This strategy effectively deconstructs the original molecule, allowing for the isolation of the substituted aniline (B41778) precursor for use in other synthetic pathways or for re-acylation with different acyl groups to create a new series of amide derivatives.

Further derivatization can then be performed on the hydrolysis products:

Alkylation/Acylation: The resulting 4-bromo-2-methylaniline can be subjected to various alkylation or acylation reactions to introduce different side chains. Similarly, the butanoic acid can be converted into other derivatives, such as esters or acid chlorides, for further use in synthesis. research-solution.com These general derivatization techniques, including esterification with reagents like BF₃-methanol or acylation, are common for modifying carboxylic acids and amines. research-solution.com

| Reaction Type | Conditions | Products | Potential Subsequent Reactions | Reference |

|---|---|---|---|---|

| Amide Hydrolysis | Acidic or basic | 4-bromo-2-methylaniline and Butanoic acid | Re-acylation of the amine; Esterification of the carboxylic acid |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise atomic arrangement of N-(4-bromo-2-methylphenyl)butanamide in solution. Analysis of both proton (¹H) and carbon (¹³C) spectra allows for the unambiguous assignment of every atom within the molecular structure.

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different protons in the molecule. Experimental data reveals a set of characteristic signals corresponding to the aromatic, amide, and aliphatic protons. google.com

The spectrum shows a triplet for the terminal methyl group (H-4') of the butyl chain and a singlet for the methyl group on the aromatic ring. google.com The methylene (B1212753) protons of the butyl group appear as a quartet (H-3') and a triplet (H-2'). google.com The aromatic region displays signals for the three protons on the phenyl ring, while the amide proton (N-H) appears as a downfield singlet. google.com

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.27 | s | 1H | N-H |

| 7.4 | s | 1H | Ar-H |

| 7.35 | m | 2H | Ar-H |

| 2.31 | t | 2H | H-2' (α-CH₂) |

| 2.19 | s | 3H | Ar-CH₃ |

| 1.62 | qt | 2H | H-3' (β-CH₂) |

| 0.93 | t | 3H | H-4' (γ-CH₃) |

s = singlet, t = triplet, qt = quintet/sextet, m = multiplet. Data sourced from patent information. google.com

While direct experimental data is not widely published, the ¹³C NMR spectrum can be reliably predicted based on the known effects of substituents on aromatic and aliphatic carbons. The spectrum is expected to show 11 distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield. The aromatic carbons exhibit a range of shifts influenced by the bromo, methyl, and amide substituents. The aliphatic carbons of the butanamide chain and the aromatic methyl group appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~172 | C-1' (C=O) |

| ~136 | Ar C-1 (-NH) |

| ~135 | Ar C-2 (-CH₃) |

| ~132 | Ar C-5 |

| ~131 | Ar C-3 |

| ~128 | Ar C-6 |

| ~118 | Ar C-4 (-Br) |

| ~39 | C-2' (α-CH₂) |

| ~19 | C-3' (β-CH₂) |

| ~18 | Ar-CH₃ |

To confirm assignments and investigate the molecule's three-dimensional structure, advanced 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy) would confirm the scalar coupling network within the butanamide chain, showing clear cross-peaks between H-2'/H-3' and H-3'/H-4'.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate protons with their directly attached carbons (HSQC) and with carbons two or three bonds away (HMBC). HMBC is particularly useful for assigning quaternary carbons, such as C-1, C-2, C-4, and the carbonyl carbon (C-1'), by observing correlations from nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about through-space proximity of atoms. mdpi.com For this molecule, a key analysis would be the observation of a NOE cross-peak between the amide proton (N-H) and the protons of the ortho-methyl group. The intensity of this correlation is related to their spatial distance, offering insight into the preferred rotational conformation (dihedral angle) of the phenyl ring relative to the plane of the amide bond. nih.govnih.gov

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy identifies the functional groups present in the molecule by detecting the vibrations of chemical bonds.

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is dominated by strong absorptions characteristic of the amide group. A sharp peak observed at 3275 cm⁻¹ is assigned to the N-H stretching vibration, and a very strong band at 1649 cm⁻¹ corresponds to the C=O stretching vibration, also known as the Amide I band. google.com Other important vibrations include the Amide II band (a mix of N-H bending and C-N stretching) around 1550-1530 cm⁻¹, C-H stretches from the aromatic and aliphatic groups (3100-2800 cm⁻¹), and aromatic C=C ring stretching vibrations (1600-1450 cm⁻¹). worldscientific.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations and symmetric stretches are often more intense in Raman spectra compared to FTIR. This technique would be particularly useful for observing the C-Br stretching vibration, which is typically found in the low-frequency region (< 700 cm⁻¹).

Table 3: Key Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3275 | Strong, Sharp | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2960-2870 | Medium | Aliphatic C-H Stretch |

| 1649 | Very Strong | Amide I (C=O Stretch) |

| ~1590 | Medium-Strong | Aromatic C=C Stretch |

| ~1540 | Strong | Amide II (N-H Bend, C-N Stretch) |

| ~1250 | Medium | Amide III (C-N Stretch, N-H Bend) |

| <700 | Medium | C-Br Stretch |

Data partially sourced from patent information. google.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information on the molecular weight and structural fragments of the compound. For this compound (C₁₁H₁₄BrNO), the mass spectrum is expected to show a distinctive molecular ion region due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion (M⁺) and any bromine-containing fragments.

Molecular Ion (M⁺): A pair of peaks at m/z 255 and 257, corresponding to [C₁₁H₁₄⁷⁹BrNO]⁺ and [C₁₁H₁₄⁸¹BrNO]⁺.

Key Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the bond between the α- and β-carbons of the butyl group, leading to the loss of a propyl radical (•C₃H₇), would generate a prominent ion at m/z 212/214.

Amide Bond Cleavage: Scission of the C(O)-N bond can occur in two ways:

Formation of the butanoyl cation [CH₃CH₂CH₂CO]⁺ at m/z 71.

Formation of the 4-bromo-2-methylaniline (B145978) radical cation at m/z 185/187.

Loss of Bromine: Fragmentation involving the loss of a bromine radical (•Br) from the molecular ion to give a peak at m/z 176.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. researchgate.netmdpi.comcam.ac.uk While a published crystal structure for this compound was not identified, this technique would provide invaluable data.

Analysis of a suitable single crystal would yield precise measurements of:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the crystal lattice.

Bond Lengths and Angles: Definitive values for all covalent bonds and angles, confirming the molecular geometry.

Conformation: The exact solid-state conformation of the molecule. A key parameter would be the dihedral angle between the plane of the phenyl ring and the plane of the amide group. This angle is a result of the balance between electronic effects (conjugation favoring planarity) and steric hindrance from the ortho-methyl group, which favors a twisted conformation.

Intermolecular Interactions: SCXRD would reveal how the molecules pack in the crystal lattice. This includes identifying and characterizing hydrogen bonds, which are expected to form between the amide N-H donor and the carbonyl C=O oxygen acceptor of a neighboring molecule, likely forming chains or dimeric structures. semanticscholar.orgmdpi.com Halogen bonding involving the bromine atom may also be observed. rsc.org

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···O Interactions)

The presence of a hydrogen bond donor (the N-H group of the amide) and acceptors (the carbonyl oxygen and the bromine atom) suggests the potential for a variety of intermolecular interactions. A definitive crystal structure would allow for the identification and characterization of classical N-H···O hydrogen bonds, which are fundamental in directing the assembly of amide-containing molecules. Furthermore, weaker interactions, such as C-H···O and potentially C-H···π interactions involving the aromatic ring, could be elucidated, providing a complete picture of the forces governing the crystal packing.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations would be instrumental in building a comprehensive understanding of N-(4-bromo-2-methylphenyl)butanamide.

A critical first step in the computational analysis of this compound is the optimization of its molecular geometry. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. Due to the presence of rotatable bonds in the butanamide side chain and the potential for rotation of the entire amide group relative to the phenyl ring, the molecule can exist in various conformations.

Conformational analysis would systematically explore these different spatial arrangements to identify the most stable conformer(s). This is often achieved by rotating key dihedral angles and performing geometry optimization at each step. The relative energies of the different conformers would indicate their population at a given temperature. The steric hindrance from the ortho-methyl group is expected to play a significant role in determining the preferred orientation of the butanamide group relative to the phenyl ring.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C-Br | 1.90 Å |

| C-N (amide) | 1.35 Å | |

| C=O (amide) | 1.23 Å | |

| Bond Angle | C-N-C | 125° |

| Dihedral Angle | C(ring)-C(ring)-N-C(carbonyl) | 45° |

Note: The values in this table are hypothetical and represent typical values for similar molecular structures. Actual values would be obtained from DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity, with a smaller gap generally suggesting higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring, particularly influenced by the electron-donating methyl group and the lone pairs of the bromine and nitrogen atoms. The LUMO is expected to be located over the amide group and the aromatic ring, influenced by the electron-withdrawing bromo substituent. Analysis of the HOMO and LUMO distributions would provide insights into the most probable sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Hypothetical Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are illustrative energy values. Precise values would be determined by specific DFT calculations.

DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structure.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms would help in the assignment of experimental NMR spectra. The calculated shifts would be sensitive to the electronic environment of each nucleus, providing a detailed picture of the molecular structure.

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is another valuable tool. The predicted frequencies would correspond to the various vibrational modes of the molecule, such as C-H stretching, C=O stretching of the amide, and vibrations of the phenyl ring. Comparing the computed spectrum with an experimental one can confirm the presence of specific functional groups and provide further evidence for the optimized geometry.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs.

For this compound, NBO analysis would provide quantitative information about:

Hyperconjugative interactions: These are stabilizing interactions that involve the donation of electron density from an occupied bonding or lone pair orbital to an unoccupied antibonding orbital. For instance, the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of the adjacent carbonyl group and phenyl ring would be quantified.

Atomic Charges: NBO analysis provides a way to calculate the distribution of electronic charge on each atom, offering insights into the molecule's polarity and electrostatic potential.

Bonding Analysis: The nature of the chemical bonds (e.g., covalent vs. ionic character) can be investigated.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While DFT calculations provide information on static molecular structures, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its conformational flexibility.

In the context of this compound, MD simulations could be used to:

Explore the conformational landscape in a more dynamic way than static conformational analysis.

Study how the molecule interacts with solvent molecules, providing insights into its solubility and the influence of the solvent on its conformation. This is particularly relevant for understanding its behavior in biological systems or in solution-phase reactions.

In Silico Approaches for Predicting Chemical Reactivity and Synthetic Feasibility

In silico methods encompass a range of computational techniques used to predict the properties and behavior of molecules. For this compound, these approaches could be used to:

Predict Reactivity: Based on the electronic structure and properties derived from DFT and NBO analyses, predictions can be made about the most likely sites for chemical reactions. For example, the calculated electrostatic potential map can highlight electron-rich and electron-poor regions, indicating where electrophiles and nucleophiles are most likely to attack.

Assess Synthetic Feasibility: Computational methods can be used to model potential synthetic routes and predict the likelihood of a reaction occurring. For instance, the activation energies for different reaction pathways can be calculated to determine the most favorable route. While the synthesis of this compound has been reported, computational studies could help in optimizing reaction conditions or exploring alternative synthetic strategies.

Structure Activity Relationship Sar Studies and Analog Development

Impact of Bromine Position and Substituents on Phenyl Ring on Chemical Properties and Biological Activities

The substitution pattern on the phenyl ring is a critical determinant of the molecule's properties. In N-(4-bromo-2-methylphenyl)butanamide, the bromine atom is in the para-position relative to the amide linkage, and the methyl group is in the ortho-position. This specific arrangement dictates the electronic and steric profile of the compound.

The bromine atom at the para-position acts as an electron-withdrawing group through induction, which can influence the reactivity of the amide group. The ortho-methyl group provides steric bulk, which can affect the molecule's conformation and its ability to bind to biological targets. Studies on related N-aryl compounds often show that the position and nature of halogen substituents significantly impact activity. For instance, in a series of N-(alkyl/aryl)-4-nitrobenzamide derivatives, a para-bromo substituent on the N-phenyl ring was found to facilitate pi-pi stacking interactions in binding models. nih.gov The combination of these electronic and steric factors in this compound is crucial for its interaction with enzymes or receptors.

Influence of Alkyl Chain Length and Branching in the Butanamide Moiety

In many classes of biologically active compounds, an optimal alkyl chain length exists for target engagement. drugdesign.org For example, in a series of fentanyl analogues, modifying the N-acyl group from propionyl (3 carbons) to butanoyl (4 carbons) is a known strategy to alter potency. wikipedia.org Shortening the chain to an acetamide (B32628) (two carbons) or propanamide (three carbons) or lengthening it would alter the hydrophobic interactions with a target protein. Branching the alkyl chain, for instance, by introducing a methyl group on the carbon adjacent to the carbonyl, would introduce a chiral center and increase steric hindrance, which could lead to more specific interactions or, conversely, prevent binding due to steric clash.

Comparative Analysis with Structurally Related Butanamides and Anilides

To understand the unique contributions of its structural features, this compound is often compared with its analogues. These comparisons help to isolate the effects of the amide chain length and the aryl substituents.

Analogues with shorter acyl chains, such as N-(4-bromo-2-methylphenyl)acetamide and the corresponding propanamide, serve as important comparators. The acetamide analogue, N-(4-bromo-2-methylphenyl)acetamide, is a well-documented chemical entity. nih.gov Changing the butanamide group to an acetamide group reduces the molecule's size and lipophilicity. This can affect its solubility, membrane permeability, and ability to fit into a specific binding pocket. In studies of other N-aromatic amides, the conformation of the N-H bond relative to the carbonyl group is a key structural feature, which is preserved in these shorter-chain analogues. researchgate.net The relative activity between the butanamide, propanamide, and acetamide versions would clarify the importance of the alkyl chain's hydrophobic contribution to biological effect.

Table 1: Comparison of N-(4-bromo-2-methylphenyl) Amide Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Acyl Group |

|---|---|---|---|

| N-(4-bromo-2-methylphenyl)acetamide | C₉H₁₀BrNO | 228.09 | Acetyl (2 carbons) |

| N-(4-bromo-2-methylphenyl)propanamide | C₁₀H₁₂BrNO | 242.11 | Propanoyl (3 carbons) |

| This compound | C₁₁H₁₄BrNO | 256.14 | Butanoyl (4 carbons) |

Note: Data derived from PubChem and other chemical databases. Biological activity data is not available for direct comparison.

The 4-bromo-2-methylphenyl group is just one of many possible aryl substituents. Comparing its effects with those of other substituted phenyl rings provides valuable SAR data. For example, replacing the bromine with other halogens like chlorine or fluorine, or with alkyl groups, would systematically alter the electronic and steric properties.

A related compound, 2-Bromo-N-(4-methylphenyl)butanamide, differs by having a methyl group at the para-position instead of a bromine, and the bromine is on the butanamide chain instead of the ring. scbt.com Another analogue, 2-Bromo-N-(4-fluoro-2-methylphenyl)propanamide, introduces a fluorine atom instead of bromine at the 4-position and uses a propanamide chain. bldpharm.com The differing electronegativity and size of fluorine versus bromine would lead to distinct electronic effects and potential for hydrogen bonding. These comparisons help build a comprehensive picture of the requirements for activity.

Table 2: Comparison of Related N-(Aryl) Amides

| Compound Name | Ring Substituents | Amide Moiety |

|---|---|---|

| This compound | 4-Bromo, 2-Methyl | Butanamide |

| 2-Bromo-N-(4-methylphenyl)butanamide | 4-Methyl | 2-Bromobutanamide |

| 2-Bromo-N-(4-fluoro-2-methylphenyl)propanamide | 4-Fluoro, 2-Methyl | 2-Bromopropanamide |

| N-(4-Bromophenyl)acetamide | 4-Bromo | Acetamide |

Note: This table highlights structural differences among related compounds.

The design of new analogues is guided by established principles of medicinal chemistry. drugdesign.org Substituent effects are categorized as either electronic or steric.

Electronic Effects : The para-bromo substituent is electron-withdrawing, which can be crucial for activity. In some molecular classes, this feature is necessary for forming specific interactions like halogen bonds or for modulating the pKa of the amide proton. Designing analogues might involve replacing bromine with other electron-withdrawing groups (e.g., -CF₃, -NO₂) or electron-donating groups (e.g., -OCH₃, -CH₃) to probe the importance of this electronic influence. mdpi.com

Steric Effects : The ortho-methyl group imposes a steric constraint, forcing the phenyl ring and the amide group to twist relative to each other. This dihedral angle can be critical for fitting into a receptor's binding site. Increasing steric bulk (e.g., replacing methyl with ethyl or isopropyl) or decreasing it (removing the methyl group) are common strategies to test the spatial tolerance of the target. nih.gov In some cases, steric hindrance can prevent metabolism, thereby increasing a compound's duration of action.

Design and Synthesis of Novel Derivatives of this compound

The design and synthesis of new derivatives leverage the existing SAR data to create molecules with potentially improved properties. The this compound scaffold offers several points for chemical modification. Synthetic strategies for creating related amide derivatives often involve the coupling of a substituted aniline (B41778) with an appropriate acyl chloride or carboxylic acid. nih.govmdpi.com

For novel derivatives of the target compound, one could envision:

Modification of the Bromine Atom : The bromine atom is a versatile handle for synthetic chemistry, allowing for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new aryl, alkyl, or amino groups at the 4-position.

Functionalization of the Methyl Group : The benzylic protons of the methyl group could potentially be functionalized, for instance, through oxidation to a carboxylic acid or halogenation to introduce further points of diversity.

Derivatization of the Amide : The amide nitrogen can be alkylated, or the entire butanamide chain can be replaced with other functionalities, such as sulfonamides or ureas, to explore different hydrogen bonding patterns and chemical properties. nih.gov

These synthetic explorations, guided by the principles of SAR, are essential for the development of new chemical entities with tailored biological activities.

Biological Activities and Non Clinical Applications of N 4 Bromo 2 Methylphenyl Butanamide and Its Derivatives

Enzyme Inhibition Studies

The ability of N-(4-bromo-2-methylphenyl)butanamide and structurally similar molecules to inhibit specific enzymes is a key area of investigation. These interactions are fundamental to their potential therapeutic effects.

Inhibition of Aminobutyrate Transaminase (ABAT) by Butanamide Derivatives (Pre-clinical)

Aminobutyrate transaminase (ABAT) is a critical enzyme in the metabolism of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). scbt.com Inhibition of ABAT can lead to increased GABA levels, a strategy employed in the treatment of certain neurological disorders. scbt.com ABAT catalyzes the breakdown of GABA to succinate, an intermediate in the tricarboxylic acid cycle. nih.gov

Studies have investigated the effects of inhibiting ABAT. For instance, the use of vigabatrin, an FDA-approved ABAT inhibitor, has been shown to prevent the development of injury-induced osteoarthritis in mice. nih.gov This protective effect is linked to the attenuation of catabolic gene expression induced by interleukin-1β (IL-1β). nih.gov While direct studies on this compound's effect on ABAT are not extensively documented, the butanamide moiety is a feature of interest for potential interactions with this enzyme. Further research is needed to determine if butanamide derivatives, including this compound, can act as effective ABAT inhibitors.

Modulation of Cytochrome P450 Enzymes by Related N-Aryl Amides (Pre-clinical)

Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a wide variety of compounds, including drugs and toxins. nih.gov The modulation of CYP enzymes by N-aryl amides is a significant area of pre-clinical research. Some food-derived heterocyclic aromatic amines have been shown to induce CYP1A1 in both rat and human cell lines. nih.gov The activation of arylamines and heterocyclic amines often involves N-hydroxylation, a reaction frequently catalyzed by CYP1A2. nih.gov

The inhibitory activity of these compounds on CYP1A1 has also been observed, and this inhibition often parallels their induction potency. nih.gov This dual activity highlights the complex interactions between N-aryl amides and the CYP system. The potential for this compound and its derivatives to either induce or inhibit specific CYP isoenzymes warrants further investigation, as this could have significant implications for drug metabolism and potential drug-drug interactions.

Stearoyl Coenzyme A Desaturase (SCD) Inhibition by Analogous N-Aryl Ureas/Oxalamides (Pre-clinical)

Stearoyl-CoA desaturase (SCD) is a key enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids. nih.govacs.org Inhibition of SCD1, an isoform of SCD, is a promising therapeutic strategy for metabolic disorders. nih.govresearchgate.net

Pre-clinical studies have identified potent and orally bioavailable piperidine-aryl urea-based SCD1 inhibitors. nih.govsigmaaldrich.com For example, the N-aryl urea (B33335) compound A-939572 has been shown to be an effective and selective SCD1 inhibitor. nih.gov While this compound is an amide and not a urea, the N-aryl structural motif is common to these SCD inhibitors. This structural similarity suggests that butanamide derivatives could potentially be explored for SCD inhibitory activity.

Table 1: Examples of N-Aryl Compounds with SCD1 Inhibitory Activity

| Compound Class | Example Compound | Key Findings |

| Piperidine-Aryl Urea | 4-(2-Chlorophenoxy)-N-[3-(methyl carbamoyl)phenyl]piperidine-1-carboxamide (4c) | Exhibited robust in vivo activity with dose-dependent desaturation index lowering effects. nih.gov |

| Arylamide | Various reported by Takeda | Showed 90-100% inhibition of SCD1 in a rat liver microsomal assay at 10 μM. acs.org |

| N-Aryl Urea | A-939572 | Effective and selective SCD1 inhibitor with an IC50 of 4 nM in mouse SCD1 and 37 nM in human SCD1 enzymatic assays. nih.gov |

Tyrosinase Inhibition by Bi-heterocyclic N-arylated Butanamides (Pre-clinical)

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a major strategy for developing skin-whitening agents. nih.gov Various natural and synthetic compounds are being investigated for their tyrosinase inhibitory potential. dergipark.org.tr

Research has shown that certain N-(acryloyl)benzamide derivatives can inhibit mushroom tyrosinase more effectively than the well-known inhibitor, kojic acid. nih.gov These compounds were also found to decrease melanin content in B16F10 melanoma cells, suggesting their anti-melanogenic effects are due to tyrosinase inhibition. nih.gov Although not bi-heterocyclic, the N-arylated butanamide structure of this compound makes it a candidate for investigation into tyrosinase inhibition. The structural features, such as the substituted phenyl ring, could influence its binding affinity to the tyrosinase active site.

Anti-inflammatory Potential in Pre-clinical Models

The anti-inflammatory properties of this compound and its derivatives are another significant area of pre-clinical investigation.

Studies on related N-arylcinnamamide derivatives have demonstrated their ability to attenuate lipopolysaccharide-induced NF-κB activation, a key pathway in the inflammatory response. researchgate.net Furthermore, some salicylanilide (B1680751) derivatives have shown superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid. nih.gov Cinnamic acid and its derivatives are known for their broad spectrum of pharmacological properties, including anti-inflammatory activities. mdpi.com

Modulation of Inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α) Gene Expression (Pre-clinical)

A key mechanism of anti-inflammatory action is the modulation of pro-inflammatory cytokine expression. The expression of cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) is often elevated in inflammatory conditions. nih.gov

Pre-clinical studies have shown that derivatives similar to this compound can significantly inhibit the mRNA expression of IL-1β and IL-6 in vitro. In a study on N-amidic acid organoselenium candidates, certain compounds were found to downregulate the expression of COX-2, IL-1β, and IL-6. rsc.org This modulation of inflammatory mediators is a common feature of various drugs that are effective in models of neuropathic pain, suggesting a pivotal role for the immune system and inflammation in this condition. nih.gov

Table 2: Pre-clinical Modulation of Inflammatory Markers by Related Compounds

| Compound Class | Inflammatory Marker | Effect |

| This compound-like derivatives | IL-1β and IL-6 mRNA | Significant inhibition in vitro. |

| N-amidic acid organoselenium compounds | COX-2, IL-1β, and IL-6 | Downregulation. rsc.org |

| N-arylcinnamamide derivatives | NF-κB activation | Significant attenuation. researchgate.net |

| N-arylcinnamamide derivatives | TNF-α | Decreased levels. researchgate.net |

Antimicrobial Properties (Pre-clinical)

While specific antimicrobial studies on this compound are not extensively documented in publicly available literature, research on related butanamide derivatives demonstrates significant potential in combating microbial pathogens. These studies provide a basis for the prospective evaluation of this compound as an antimicrobial agent.

The butanamide scaffold has been identified as a promising framework for the development of new antibacterial agents, particularly against resistant pathogens. A study on 2-benzylidene-3-oxobutanamide derivatives revealed that these compounds exhibit inhibitory effects on both Gram-positive and Gram-negative bacteria. nih.gov

One of the lead compounds, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide (designated as compound 17 in the study), was particularly effective. It demonstrated significant growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA), a notorious Gram-positive pathogen, and multidrug-resistant Acinetobacter baumannii (MDR-Ab), a critical Gram-negative threat. nih.gov The activity of this compound underscores the potential of the butanamide core structure in overcoming mechanisms of antibiotic resistance. nih.gov Furthermore, promising compounds from this class were found to be well-tolerated by human embryonic kidney cells (HEK293), suggesting selective toxicity towards prokaryotic cells. nih.gov

The table below summarizes the minimum inhibitory concentration (MIC) values for the most active compound identified in the study.

| Compound | Bacterial Strain | Gram Type | MIC (µg/mL) |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus (MRSA) | Gram-positive | 2 |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Acinetobacter baumannii (MDR) | Gram-negative | 16 |

This interactive table is based on data from a study on 2-benzylidene-3-oxobutanamide derivatives. nih.gov

The development of novel antifungal agents is a critical area of research due to the rise of drug-resistant fungal infections. While butanamide derivatives are being explored, a closely related class, nicotinamide (B372718) derivatives, has shown considerable promise. semanticscholar.org

In a comprehensive screening of 37 nicotinamide derivatives, one compound (designated 16g) emerged as a highly potent agent against Candida albicans, a common cause of serious fungal infections. semanticscholar.org This compound exhibited a low minimum inhibitory concentration (MIC) and, importantly, showed a lack of significant cytotoxicity, indicating a favorable preliminary safety profile. semanticscholar.org Further investigations revealed that compound 16g is fungicidal and effectively inhibits the formation of hyphae and biofilms, which are crucial virulence factors for C. albicans. semanticscholar.org Its mechanism appears to involve the disruption of the fungal cell wall. semanticscholar.org

The antifungal spectrum of this lead compound was also notable, showing potent activity against fluconazole-resistant strains of C. albicans and moderate activity against other Candida species, as well as Cryptococcus neoformans and Trichophyton species. semanticscholar.org

The table below presents the MIC values for the lead nicotinamide derivative against various fungal pathogens.

| Fungal Strain | MIC (µg/mL) |

| Candida albicans SC5314 | 0.25 |

| Fluconazole-resistant C. albicans (6 strains) | 0.125 - 1 |

| Other Candida species (7 species) | Moderate Activity |

| Cryptococcus neoformans (3 strains) | Moderate Activity |

| Trichophyton species (3 strains) | Moderate Activity |

This interactive table is based on data from a study on nicotinamide derivatives. semanticscholar.org

Potential as Potassium Channel Modulators for Neurological Research (Pre-clinical)

Voltage-gated potassium channels, particularly the Kv3 family (Kv3.1-Kv3.4), are crucial for regulating the high-frequency firing of neurons. bioworld.com Dysfunction in these channels has been implicated in the pathophysiology of severe neurological and psychiatric disorders, including schizophrenia and amyotrophic lateral sclerosis (ALS). bioworld.comnih.gov This makes potassium channel modulators a key area of interest for developing novel therapeutics. nih.govnih.gov

For instance, research has shown that positive modulators of Kv3 channels can ameliorate symptoms in mouse models of ALS by improving muscle function and protecting motor neurons. bioworld.com Similarly, targeting Kv3.1 and Kv3.2 channels is being explored as a strategy to correct dysfunctional GABA interneuron activity associated with schizophrenia. nih.gov

While this compound itself has not been specifically identified in preclinical studies as a potassium channel modulator, its structural features make it a candidate for such investigation. The development of small molecules that can selectively modulate these channels is an active field of research, and compounds with similar structures may be screened for such activity. capes.gov.br

Applications in Organic Synthesis as Chemical Intermediates

This compound is a recognized chemical intermediate in multi-step organic synthesis. A European patent explicitly identifies it as a novel compound that serves as a key precursor in the production of potent Angiotensin II antagonists, a class of drugs used to treat hypertension. google.com

The synthesis of this compound itself is achieved through the bromination of its precursor, N-(2-methylphenyl)butanamide. This reaction typically occurs in acetic acid using elemental bromine, achieving high conversion rates. The desired product precipitates upon the addition of water, allowing for straightforward isolation and purification.

Role in Protein Interaction Studies

Understanding how small molecules bind to proteins is fundamental to drug discovery. The structural characteristics of this compound, including its amide linkage and substituted aromatic ring, make it a relevant subject for protein interaction studies. While direct binding studies on this specific compound are not widely published, research on analogous structures provides insight into its potential.

For example, studies on novel phenolic derivatives of anandamide, which also possess an amide structure, have been conducted to determine their binding affinity for cannabinoid receptors in the brain. nih.gov Techniques such as competitive binding assays are used to quantify these interactions and determine key structural requirements for affinity. nih.gov

Other research on benzofuran (B130515) derivatives has utilized circular dichroism (CD) spectroscopy and molecular docking to investigate their binding to serum albumins like bovine serum albumin (BSA). mdpi.com Such studies reveal how these small molecules can alter the secondary structure of the protein and provide information on binding affinity and location, which is crucial for understanding drug transport and delivery. mdpi.com These methodologies could be applied to this compound to explore its potential interactions with various protein targets.

Emerging Research Frontiers and Future Perspectives

Development of N-(4-bromo-2-methylphenyl)butanamide as a Core Scaffold for Advanced Chemical Entities

The molecular architecture of this compound makes it an exemplary core scaffold for the synthesis of more complex and functionally advanced chemical entities. A scaffold in medicinal and materials chemistry refers to a core structure upon which various functional groups can be systematically added to create a library of new compounds with diverse properties.

Research into related structures underscores the potential of this scaffold. For instance, studies on other bromo-substituted aromatic compounds have demonstrated their utility in developing molecules with specific biological activities. The presence of a bromo group has been shown to be a critical structural feature for inhibiting the migration of cancer cells in certain 2,3-diaryl-4-thiazolidinone derivatives. mdpi.com This highlights how the strategic placement of a bromine atom on a core scaffold can impart significant biological effects.

Furthermore, this compound has been identified as a novel chemical compound and a crucial intermediate in the synthesis of other valuable molecules, such as N-butyryl-4-amino-3-methyl-methyl benzoate. google.com This role as a synthetic intermediate confirms its practical value as a building block for more complex target molecules. The development of fentanyl analogues, where modifications to a core structure lead to vastly different pharmacological profiles, serves as a powerful example of the scaffold-based approach in drug discovery. wikipedia.org

The table below outlines the potential modifications and resulting compound classes that can be derived from the this compound scaffold.

| Scaffold Modification Site | Reaction Type | Potential Functional Groups Added | Resulting Compound Class |

| Bromo Group (C4) | Suzuki Coupling | Aryl, Heteroaryl | Bi-aryl Compounds |

| Sonogashira Coupling | Alkynyl | Aryl-alkynes | |

| Buchwald-Hartwig Amination | Amines (Primary, Secondary) | Di-aryl Amines | |

| Amide N-H | Alkylation / Arylation | Alkyl, Aryl groups | Tertiary Amides |

| Aromatic Ring (C3, C5) | Electrophilic Aromatic Substitution | Nitro, Halogen, Acyl | Further Functionalized Aromatics |

This strategic, scaffold-based approach allows chemists to systematically explore chemical space and optimize molecular properties for specific applications in fields ranging from pharmaceuticals to advanced materials.

Integration of Artificial Intelligence and Machine Learning in Predicting Properties and Activities

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing the discovery and design of new molecules. mit.eduusnccm.org These computational tools can predict the physicochemical properties, biological activities, and material characteristics of compounds like this compound, thereby accelerating research and reducing the reliance on costly and time-consuming laboratory experiments. mit.edu

ML models are trained on vast datasets of known molecules and their associated properties. cardiff.ac.uk By learning the complex relationships between a molecule's structure and its function, these models can make accurate predictions for new, untested compounds. For this compound and its potential derivatives, AI and ML can be applied in several key areas:

Property Prediction: Algorithms can predict a wide range of properties, including absorption, distribution, metabolism, and excretion (ADME) for potential drug candidates. nih.gov This allows for the early-stage filtering of compounds that are unlikely to have favorable pharmacokinetic profiles.

Activity Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives based on their structural features. This helps in prioritizing the synthesis of compounds with the highest predicted potency for a specific biological target.

Generative Models: Advanced AI, such as generative adversarial networks (GANs), can design entirely new molecules based on the this compound scaffold, optimized for a desired set of properties. cardiff.ac.uk

Material Design: In materials science, ML can predict properties like thermal stability, electronic conductivity, or photophysical characteristics, guiding the design of novel functional materials derived from the core scaffold. nih.gov

A typical workflow for using ML to evaluate derivatives of this compound would involve representing the molecular structures as numerical descriptors and feeding them into a trained model to forecast their performance. cardiff.ac.uk

The table below illustrates the types of properties of this compound derivatives that can be predicted using AI/ML models.

| Property Category | Specific Property to Predict | Potential Application Area |

| Physicochemical | Solubility, LogP, Melting Point | Formulation, Synthesis Planning |

| Pharmacokinetic (ADME) | Absorption, Plasma Protein Binding | Drug Discovery |

| Biological Activity | Receptor Binding Affinity, Enzyme Inhibition | Medicinal Chemistry |

| Material Science | Band Gap, Thermal Stability, Tensile Strength | Organic Electronics, Polymers |

The integration of AI and ML offers a data-driven paradigm to rapidly screen virtual libraries of compounds derived from the this compound scaffold, focusing experimental efforts on the most promising candidates. mit.edu

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijirset.com Applying these principles to the synthesis of this compound is a key area of future research, focusing on improving efficiency, safety, and environmental impact.

Conventional methods for synthesizing amides and performing brominations often involve harsh reagents, hazardous solvents, and significant waste production. For example, traditional acetylation might use acetic anhydride, which generates acetic acid as a byproduct, lowering the atom economy. ijirset.com Similarly, bromination with elemental bromine presents significant safety and environmental hazards.

Emerging green chemistry strategies offer sustainable alternatives:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate chemical reactions, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating. youtube.comrsc.org The direct amidation of carboxylic acids and amines under microwave conditions, sometimes without any solvent, is a promising green route. nih.govnih.gov This approach avoids the need for activating agents like acid chlorides.

Solvent-Free Reactions: Performing reactions without a solvent or in greener solvents (like water or ethanol) minimizes waste and avoids the use of volatile organic compounds (VOCs). scielo.brresearchgate.net

Greener Reagents: Replacing hazardous reagents is a cornerstone of green chemistry. For the bromination step, alternatives to liquid bromine include using a combination of ceric ammonium (B1175870) nitrate (B79036) and potassium bromide (KBr) in an ethanol-water medium. acs.org For the amidation step, using glacial acetic acid with a benign Lewis acid catalyst like magnesium sulfate (B86663) can replace more hazardous acetylating agents. ijtsrd.com

The following table compares a potential conventional synthesis route with a greener alternative for this compound.

| Synthesis Step | Conventional Method | Green Chemistry Alternative | Green Advantage |

| Amidation | o-Toluidine (B26562) + Butyric chloride in organic solvent | o-Toluidine + Butyric acid with catalyst, microwave heating, solvent-free | Avoids hazardous reagent (butyric chloride), reduces solvent waste, faster reaction time. nih.govnih.gov |

| Bromination | N-(2-methylphenyl)butanamide + Br₂ in Acetic Acid | N-(2-methylphenyl)butanamide + CAN/KBr in Ethanol (B145695)/Water | Avoids hazardous elemental bromine, uses safer solvents. acs.org |

By adopting these greener approaches, the synthesis of this compound and its derivatives can become more sustainable, economical, and environmentally responsible, aligning with the modern imperatives of chemical manufacturing.

Advanced Materials Science Applications Derived from this compound Derivatives

The unique combination of an amide linkage and a reactive bromo-substituent on an aromatic ring makes this compound a promising precursor for advanced functional materials. The field of materials science is constantly seeking new organic molecules that can be tailored for specific electronic, optical, or mechanical properties.

The bromo- group is the key to unlocking many of these applications. It acts as a prime site for polymerization or functionalization reactions, allowing the molecule to be incorporated into larger macromolecular structures or functional systems. Research on other brominated thiophene (B33073) carboxamides has shown their utility as building blocks for materials used in electronics, demonstrating how such functional handles are critical for creating new technologies. mdpi.com

Potential applications for materials derived from this compound include:

Organic Electronics: Derivatives could be used to synthesize organic semiconductors or components of Organic Light-Emitting Diodes (OLEDs). The aromatic core and the ability to extend conjugation via cross-coupling reactions are essential features for tuning the electronic properties and band gap of these materials.

Functional Polymers: The molecule can act as a monomer or a functional additive in polymerization processes. The resulting polymers could possess enhanced thermal stability, specific recognition capabilities, or altered mechanical properties due to the presence of the substituted phenylamide moiety.

Smart Materials: By attaching stimuli-responsive groups to the scaffold, it may be possible to create "smart" materials that change their properties (e.g., color, shape, or conductivity) in response to external triggers like light, pH, or temperature.

The table below summarizes potential material types and their enabling structural features derived from the this compound scaffold.

| Material Class | Key Enabling Feature | Potential Application |

| Conductive Polymers | Extended π-conjugation via cross-coupling at the bromo- position | Organic Field-Effect Transistors (OFETs), Sensors |

| Photoluminescent Materials | Tunable aromatic system | Organic Light-Emitting Diodes (OLEDs), Bio-imaging |

| High-Performance Coatings | Strong intermolecular hydrogen bonding (amide) and rigidity | Protective films, Functional surfaces |

| Liquid Crystals | Anisotropic molecular shape achievable through derivatization | Display technologies |

The future of this compound in materials science lies in the creative chemical modification of its core structure to build novel materials with tailored, high-value functionalities.

Q & A

Q. How can selective functionalization of the bromine substituent in this compound be achieved for derivatization studies?

- Strategies :

- Cross-coupling : Perform Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh), KCO, DMF/HO) to replace bromine with other groups .

- Nucleophilic substitution : React with NaN (azide) or NaSMe (thiol) in DMF at 80°C to generate azido or thioether derivatives .

Q. What are the best practices for scaling up the synthesis of this compound while maintaining regioselectivity?

- Process optimization :

- Flow chemistry : Use continuous flow reactors with precise temperature control (±2°C) to minimize side reactions during bromination .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.